molecular formula C2HBr2F3 B1274196 1,1-DIBROMO-2,2,2-TRIFLUOROETHANE CAS No. 354-30-3

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE

Cat. No.: B1274196
CAS No.: 354-30-3
M. Wt: 241.83 g/mol
InChI Key: YUQQQYGEDJGUCI-UHFFFAOYSA-N
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Description

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is a chemical compound with the molecular formula C₂HBr₂F₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

It is known that this compound is a highly stable and inert solvent , suggesting that it may interact with a broad range of biological molecules.

Result of Action

It is known that this compound can be irritating to the skin, eyes, and mucous membranes , suggesting that it may cause cellular damage or inflammation.

Action Environment

The action of 1,1-Dibromo-2,2,2-Trifluoroethane can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature . Moreover, its efficacy as a solvent can be influenced by the presence of other substances in the environment. It should be stored in a sealed container, away from heat sources and oxidizing agents, and used in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE can be synthesized through the addition of bromine to trifluoroethylene. The reaction typically involves the use of liquid bromine and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the reaction of trifluoroethylene with bromine in a controlled environment. The process includes steps such as condensation, neutralization, and distillation to purify the final product. The industrial-grade compound is usually of high purity, with a purity level of 99.5% or higher .

Chemical Reactions Analysis

Types of Reactions

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce simpler hydrocarbons .

Scientific Research Applications

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1,1-trifluoroethane: A similar compound with one bromine atom instead of two.

    2,2-Dichloro-1,1,1-trifluoroethane: Contains chlorine atoms instead of bromine.

    1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Contains both bromine and chlorine atoms .

Uniqueness

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is unique due to the presence of two bromine atoms and three fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired .

Properties

IUPAC Name

2,2-dibromo-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQQQYGEDJGUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956814
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-30-3
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dibromo-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the iso-form of 1,1-dibromoethane not observed in photolysis experiments, while it is the dominant product in the photolysis of 1,1-dibromo-2,2,2-trifluoroethane?

A: The absence of the iso-form of 1,1-dibromoethane (1,1-EDB) in photolysis experiments, despite its theoretical stability, can be attributed to the energetics of the potential energy surface (PES). Theoretical studies suggest that although the iso-form is a minimum on the PES, the barrier for further reactions, such as HBr elimination, lies lower than the barrier for isomerization from the parent 1,1-EDB. [] This implies that once the excited state of 1,1-EDB is populated, it preferentially undergoes elimination reactions rather than isomerizing to the iso-form.

Q2: How do the photodecomposition pathways of 1,1-dibromoethane differ from its structural isomer, 1,2-dibromoethane?

A: While both 1,1-dibromoethane (1,1-EDB) and 1,2-dibromoethane (1,2-EDB) undergo photodecomposition to yield elimination products, the underlying mechanisms and product distributions differ. In 1,1-EDB, both Br₂ elimination (forming C₂H₄ or C₂H₂) and HBr elimination (forming vinyl bromide) occur. Theoretical studies highlight the role of the iso-form of 1,1-EDB as a key intermediate in these eliminations, particularly in the sequential pathway for HBr elimination. []

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